4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride
Overview
Description
4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride, also known as Metoprolol Related Compound C, is a compound with the molecular formula C13H19NO3.HCl . It is used as a reference standard in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The molecular weight is 273.76 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Synthesis and Biological Studies
- Beta-Adrenergic Blocking Activity : The compound has been explored in the synthesis of benzimidazoles with beta-adrenergic blocking activity. Specifically, it showed beta2 selectivity in guinea pig atrial and tracheal preparations, comparable to propranolol (Crooks, Wright, Callery, & Moreton, 1979).
Chemical Properties and Synthesis Techniques
- Synthesis and Antioxidant Activity : Research has been conducted on the synthesis of novel compounds using this chemical, analyzing their potential antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).
- Novel Synthesis Methods : There has been development in novel synthesis methods of compounds, utilizing this chemical as a starting material. For example, a three-component synthesis method has been reported (Reihani & Kiyani, 2021).
Catalysis and Ligand Development
- Catalytic Asymmetric Synthesis : It has been used in the synthesis of a family of chiral ligands for catalytic asymmetric synthesis, particularly in the enantioselective addition of diethylzinc to aldehydes (Vidal‐Ferran, Moyano, Pericàs, & Riera, 1997).
Synthesis of Other Complex Compounds
- Development of Dioximes and Diamines : Its derivatives have been used in the synthesis and characterization of new dioximes and their transformation into appropriate diamines (Banaei, Karimi, & Sadeghbari, 2017).
Applications in Medical Research
- Anti-tumor Activities : Compounds synthesized using this chemical have been investigated for their anti-tumor activities, especially in terms of cell proliferation inhibition (Li, 2015).
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13;/h3-6,8,10,12,14,16H,7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQCKPQTNHQOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956321-87-1 | |
Record name | Benzaldehyde, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956321-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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